molecular formula C26H21ClO7 B14957097 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B14957097
M. Wt: 480.9 g/mol
InChI Key: BVJAQSWRLMQHRS-FMCGGJTJSA-N
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Description

6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Oxoethoxy Linkage: This can be done through esterification or etherification reactions.

    Introduction of the Trimethoxyphenyl Group: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the methylene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one shares similarities with other benzofuran derivatives, such as:
    • 2-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)-1-benzofuran
    • 6-(4-chlorophenyl)-2-(2,3,4-trimethoxyphenyl)-1-benzofuran

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H21ClO7

Molecular Weight

480.9 g/mol

IUPAC Name

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H21ClO7/c1-30-21-11-6-16(25(31-2)26(21)32-3)12-23-24(29)19-10-9-18(13-22(19)34-23)33-14-20(28)15-4-7-17(27)8-5-15/h4-13H,14H2,1-3H3/b23-12-

InChI Key

BVJAQSWRLMQHRS-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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